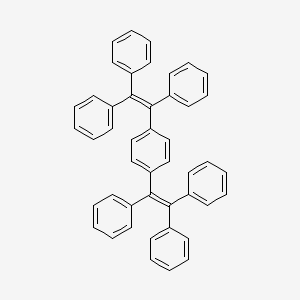
Benzene, 1,4-bis(triphenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis(triphenylethenyl)-: is an organic compound with the molecular formula C46H34. It is a derivative of benzene, where two triphenylethenyl groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its unique structural properties and has applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(triphenylethenyl)- typically involves the reaction of benzene with triphenylethylene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with triphenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis(triphenylethenyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the benzene ring, it can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The triphenylethenyl groups can participate in addition reactions, such as hydrogenation, where hydrogen is added across the double bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives .
Scientific Research Applications
Chemistry: Benzene, 1,4-bis(triphenylethenyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential biological activities. Research is ongoing to explore its use in drug development and as a probe in biochemical studies .
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable, conjugated systems makes it ideal for use in electronic devices .
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(triphenylethenyl)- primarily involves its ability to participate in π-π interactions due to the presence of multiple aromatic rings. These interactions are crucial in its role as an organic semiconductor and in the formation of stable conjugated systems. The compound can interact with various molecular targets through these π-π interactions, influencing the electronic properties of materials in which it is incorporated .
Comparison with Similar Compounds
Benzene, 1,4-bis(phenylethynyl)-: This compound has ethynyl groups instead of ethenyl groups, leading to different electronic properties.
Benzene, 1,4-bis(trifluoromethyl)-: The presence of trifluoromethyl groups significantly alters the compound’s reactivity and stability.
Uniqueness: Benzene, 1,4-bis(triphenylethenyl)- is unique due to its ability to form highly stable conjugated systems and its versatility in undergoing various chemical reactions. Its structural properties make it an excellent candidate for use in organic electronics and advanced materials .
Properties
CAS No. |
134868-89-6 |
|---|---|
Molecular Formula |
C46H34 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
1,4-bis(1,2,2-triphenylethenyl)benzene |
InChI |
InChI=1S/C46H34/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36)45(39-27-15-5-16-28-39)41-31-33-42(34-32-41)46(40-29-17-6-18-30-40)44(37-23-11-3-12-24-37)38-25-13-4-14-26-38/h1-34H |
InChI Key |
JPZVDFIVMYLKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















